molecular formula C9H9ClFNO B15236716 1-Amino-1-(5-chloro-2-fluorophenyl)acetone

1-Amino-1-(5-chloro-2-fluorophenyl)acetone

Cat. No.: B15236716
M. Wt: 201.62 g/mol
InChI Key: WWYBJQBVRZJTCK-UHFFFAOYSA-N
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Description

1-Amino-1-(5-chloro-2-fluorophenyl)acetone is a chemical compound with the molecular formula C9H9ClFNO and a molecular weight of 201.63 g/mol . This compound is characterized by the presence of an amino group attached to an acetone moiety, which is further substituted with a 5-chloro-2-fluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Amino-1-(5-chloro-2-fluorophenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-fluoroacetophenone with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-Amino-1-(5-chloro-2-fluorophenyl)acetone undergoes various chemical reactions, including:

Scientific Research Applications

1-Amino-1-(5-chloro-2-fluorophenyl)acetone is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Amino-1-(5-chloro-2-fluorophenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the halogenated phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Amino-1-(5-chloro-2-fluorophenyl)acetone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

1-amino-1-(5-chloro-2-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H9ClFNO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,12H2,1H3

InChI Key

WWYBJQBVRZJTCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)Cl)F)N

Origin of Product

United States

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